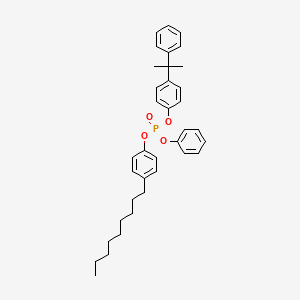
(1-Methyl-1-phenylethyl)phenyl nonylphenyl phenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-1-phenylethyl)phenyl nonylphenyl phenyl phosphate is a complex organic compound with a unique structure that includes multiple phenyl groups and a phosphate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1-phenylethyl)phenyl nonylphenyl phenyl phosphate typically involves the reaction of phenyl phosphate derivatives with (1-Methyl-1-phenylethyl)phenyl and nonylphenyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process often includes steps such as purification and quality control to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1-phenylethyl)phenyl nonylphenyl phenyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
(1-Methyl-1-phenylethyl)phenyl nonylphenyl phenyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methyl-1-phenylethyl)phenyl nonylphenyl phenyl phosphate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1-phenylethyl)phenyl phosphate
- Nonylphenyl phenyl phosphate
- Phenyl phosphate derivatives
Uniqueness
(1-Methyl-1-phenylethyl)phenyl nonylphenyl phenyl phosphate is unique due to its complex structure, which includes multiple phenyl groups and a phosphate ester
Properties
CAS No. |
63340-28-3 |
|---|---|
Molecular Formula |
C36H43O4P |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
(4-nonylphenyl) phenyl [4-(2-phenylpropan-2-yl)phenyl] phosphate |
InChI |
InChI=1S/C36H43O4P/c1-4-5-6-7-8-9-12-17-30-22-26-34(27-23-30)39-41(37,38-33-20-15-11-16-21-33)40-35-28-24-32(25-29-35)36(2,3)31-18-13-10-14-19-31/h10-11,13-16,18-29H,4-9,12,17H2,1-3H3 |
InChI Key |
ZVHRVMIVTOBKHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















